Salirasib is a synthetic small molecule that acts as a potent Ras inhibitor [, ]. It belongs to the class of farnesyltransferase inhibitors (FTIs) []. Salirasib disrupts the association of active RAS proteins with the plasma membrane by mimicking the farnesylcysteine group of Ras proteins [, , ]. This dislodgement prevents the activation of RAS signaling cascades involved in cellular processes such as cell proliferation, differentiation, and senescence [, ]. As approximately one-third of human cancers exhibit abnormally activated RAS signaling, Salirasib has been investigated as a potential therapeutic agent for various cancers, including pancreatic, colon, lung, and breast cancers [, ].
Salirasib disrupts the association of active RAS proteins, such as H-Ras, K-Ras, and N-Ras, with the plasma membrane [, , , ]. It achieves this by mimicking the farnesylcysteine moiety present in Ras proteins, which is crucial for their membrane anchoring and subsequent activation [, ]. By competing for binding sites on chaperone proteins like galectin-1 (for H-Ras) and galectin-3 (for K-Ras), Salirasib prevents the proper localization and activation of these Ras isoforms [, , ]. As a result, Salirasib inhibits downstream signaling cascades, ultimately suppressing the proliferation, migration, and survival of cancer cells [, , , ].
Pancreatic Cancer: Salirasib has been explored as a potential treatment for pancreatic cancer, particularly in combination with gemcitabine [, ]. Preclinical studies showed promising results, but clinical trials have not yet demonstrated significant efficacy [].
Bladder Cancer: In vitro studies suggest that Salirasib, along with siRNA targeting HRAS, inhibited cell proliferation, migration, and invasion in bladder cancer cell lines, regardless of HRAS mutation status [].
Multiple Myeloma: Research indicates that combining Salirasib with proteasome inhibitors like bortezomib could be a potential treatment strategy for multiple myeloma, especially in cases with NRas mutations [].
Hepatocellular Carcinoma: Salirasib demonstrated anti-tumor activity in a rat model of chemically-induced hepatocarcinogenesis []. It reduced tumor growth, inhibited cell proliferation, and sensitized hepatocarcinoma cells to TRAIL-induced apoptosis [].
Ewing Sarcoma: Studies suggest that Salirasib inhibits tumor growth in a mouse model of Ewing Sarcoma [, ]. This effect is attributed to Salirasib's ability to negatively regulate the RAS pathway and subsequently reduce the expression of HIF-1α and EWS-FLI-1, key proteins involved in tumor progression [, ].
Lymphangioleiomyomatosis (LAM): Research using TSC2-null ELT3 cells as a LAM model indicated that Salirasib could potentially treat this disease []. In these cells, Salirasib reduced overactive Rheb, a small GTPase protein, leading to decreased proliferation, migration, and tumor growth [].
Thyroid Carcinoma: Studies on thyroid carcinoma cell lines showed that Salirasib disrupts the interaction between galectin-3 and K-Ras, reducing K-Ras.GTP levels and inhibiting anaplastic thyroid carcinoma cell proliferation in vitro and tumor growth in nude mice [].
Glioblastoma: Research suggests that Salirasib, in combination with a nucleolin inhibitor, could be a potential treatment for glioblastoma [, ]. This combination was found to reduce tumorigenicity in both in vitro and in vivo settings by targeting both Ras and nucleolin, two proteins involved in cancer development [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: